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Compound of Interest

Compound Name: 4-lodobenzaldehyde

cat. No.: B108471

An In-depth Technical Guide on the Crystal Structure of 4-lodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-
lodobenzaldehyde, a compound of interest in organic synthesis and drug development. The
information presented herein is derived from the crystallographic data deposited in the
Cambridge Structural Database (CSD), under the deposition number CCDC 129105, and the
associated publication by Vyas, Manjula, and Fletcher in Acta Crystallographica Section C:
Crystal Structure Communications (1998), C54, 285-287.

Introduction

4-lodobenzaldehyde (C7HsIO) is an aromatic aldehyde that serves as a versatile building
block in the synthesis of more complex organic molecules. The presence of an iodine atom on
the phenyl ring provides a reactive site for various cross-coupling reactions, making it a
valuable precursor in the development of pharmaceuticals and functional materials.
Understanding its three-dimensional structure at the atomic level is crucial for comprehending
its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes
the key crystallographic data and the experimental protocols used in its structure
determination.

Crystallographic Data

The crystal structure of 4-lodobenzaldehyde was determined by single-crystal X-ray
diffraction. The quantitative data from this analysis are summarized in the table below for easy
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reference and comparison.

Parameter Value
Empirical Formula C7HsIO
Formula Weight 232.02
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a=11.234(2) A, a =90°

b =5.598(1) A, B = 100.86(2)°

c=12.115(3) A, y =90°

Unit Cell Volume 747.6(3) A3

z 4

Calculated Density 2.059 Mg/m?
Temperature 293(2) K
Wavelength 0.71073 A (Mo Ka)
Crystal Size 0.2x0.2x0.2 mm
Absorption Coefficient 4.298 mm~1
F(000) 432

Theta Range for Data Collection

2.22 to 24.98°

Reflections Collected

1391

Independent Reflections

1308 [R(int) = 0.0215]

Final R indices [I>2sigma(l)]

R1 =0.0286, wR2 = 0.0717

R indices (all data)

R1 =0.0331, wR2 = 0.0741

Goodness-of-fit on F2

1.053
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Experimental Protocols

The determination of the crystal structure of 4-lodobenzaldehyde involved the following key
experimental procedures:

Crystal Growth

Single crystals of 4-lodobenzaldehyde suitable for X-ray diffraction were obtained by slow
evaporation from a solution in ethanol. The resulting crystals were reported to be colorless
needles.

Data Collection

A single crystal of the dimensions 0.2 x 0.2 x 0.2 mm was mounted on a goniometer head. X-
ray diffraction data were collected at a temperature of 293(2) K using a four-circle
diffractometer with graphite-monochromated Mo Ka radiation (A = 0.71073 A). A total of 1391
reflections were collected over a theta range of 2.22 to 24.98°.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on
F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model. The final R-factor of 0.0286
for observed reflections indicates a high-quality refinement.

Visualizations
Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the general workflow for determining the crystal structure of a
small molecule like 4-lodobenzaldehyde.
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Experimental workflow for 4-lodobenzaldehyde crystal structure determination.
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Relationship between Chemical Structure and
Crystallographic Data

This diagram illustrates the logical connection between the chemical properties of 4-
lodobenzaldehyde and the resulting crystallographic parameters.

Molecular Properties Crystallographic Parameters

Chemical Structure Forces ‘ Dictates 3D Arrangement [ Space Group Unit Cell Dimensions Molecular Packing Leads to Calculated Density
(C7Hsl0) (Halogen Bonding, T-Tt stacking) [ l (P21/c) (a b, c,B) (z=4) (2.059 Mg/m?3)

Click to download full resolution via product page

From molecule to crystal: influencing factors in 4-lodobenzaldehyde'’s structure.

Signaling Pathways and Drug Development
Applications

While 4-lodobenzaldehyde itself is not directly reported to modulate specific signaling
pathways, its utility as a synthetic intermediate is significant in drug discovery. The iodo-
substituent allows for the facile introduction of diverse chemical moieties through reactions like
the Suzuki, Sonogashira, and Heck couplings. This enables the synthesis of libraries of
compounds that can be screened for activity against various biological targets. For instance,
benzaldehyde derivatives have been explored as inhibitors of enzymes such as aldehyde
dehydrogenase, which is implicated in cancer cell proliferation. The structural data presented
here provides a precise model for the starting material, which is invaluable for computational
modeling and rational drug design efforts aimed at developing novel therapeutics.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of 4-
lodobenzaldehyde, based on the data available from the Cambridge Structural Database. The
crystallographic parameters and experimental protocols have been clearly outlined to serve as
a valuable resource for researchers in organic chemistry, materials science, and drug
development. The provided visualizations offer a clear depiction of the experimental workflow
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and the fundamental relationships governing the solid-state structure of this important synthetic
building block.

 To cite this document: BenchChem. [Crystal structure of 4-lodobenzaldehyde]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10847 1#crystal-
structure-of-4-iodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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